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Compound of Interest

Compound Name: SCH 39304

Cat. No.: B1680903 Get Quote

Technical Support Center: SCH 39304
Resistance
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals encountering

resistance to the triazole antifungal agent SCH 39304 in fungal isolates.

Frequently Asked Questions (FAQs)
Q1: What is SCH 39304 and its mechanism of action?

SCH 39304 is a broad-spectrum triazole antifungal agent.[1][2] Like other azoles, its primary

mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-

demethylase.[3][4] This enzyme, encoded by the ERG11 gene, is crucial for the biosynthesis of

ergosterol, a vital component of the fungal cell membrane.[3][4] By disrupting ergosterol

production, SCH 39304 compromises the integrity and function of the cell membrane, ultimately

inhibiting fungal growth. SCH 39304 is a racemic mixture of two enantiomers, with the RR(+)

enantiomer (SCH 42427) being the active form responsible for its antifungal activity.[5][6][7][8]

Q2: What are the common mechanisms of resistance to azole antifungals like SCH 39304?

Resistance to azole antifungals in fungal species, such as Candida and Aspergillus, is a

growing concern and typically involves one or more of the following mechanisms:[3]
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Target Site Modification: Mutations in the cyp51A (ERG11) gene can alter the structure of the

lanosterol 14α-demethylase enzyme.[3][9] These changes can reduce the binding affinity of

azole drugs to the enzyme, thereby decreasing their inhibitory effect.[3][9]

Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-

demethylase, often due to upregulation of the ERG11 gene, can effectively titrate the drug,

requiring higher concentrations to achieve an inhibitory effect.

Increased Drug Efflux: Fungal cells can actively pump the antifungal agent out of the cell,

reducing its intracellular concentration.[10] This is primarily mediated by the overexpression

of efflux pump proteins, belonging to the ATP-binding cassette (ABC) and major facilitator

superfamily (MFS) transporters.[10]

Alterations in Sterol Biosynthesis: Changes in the sterol biosynthesis pathway can also

contribute to resistance.[10]

Q3: What is a typical Minimum Inhibitory Concentration (MIC) range for SCH 39304 against

susceptible fungal isolates?

Direct MIC data for SCH 39304 is limited in recent literature as it was primarily investigated in

the 1990s. However, based on older studies, the active enantiomer, SCH 42427, generally

exhibits MICs that are twofold lower than the racemic mixture SCH 39304.[6][7] For susceptible

Candida albicans isolates, the 50% inhibitory concentration (IC1/2) for SCH 39304 has been

reported to be around 0.31 µg/ml.[11] In contrast, an isolate with known resistance to other

azoles showed an IC1/2 of 20 µg/ml for SCH 39304.[11]

Q4: How can I confirm if my fungal isolate is resistant to SCH 39304?

Confirmation of resistance involves determining the Minimum Inhibitory Concentration (MIC) of

SCH 39304 against your fungal isolate. This is typically done using standardized broth

microdilution or disk diffusion methods as outlined by organizations like the Clinical and

Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial

Susceptibility Testing (EUCAST). A significant increase in the MIC value compared to a known

susceptible (wild-type) control strain is a primary indicator of resistance.
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Problem: My fungal isolate exhibits a high MIC for SCH 39304. How do I investigate the

potential resistance mechanism?

A high MIC value for SCH 39304 suggests that your fungal isolate has developed resistance.

The following step-by-step guide will help you investigate the underlying molecular

mechanisms.
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Caption: Troubleshooting workflow for investigating SCH 39304 resistance.
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Step 1: Confirm Antifungal Susceptibility
Objective: To verify the high MIC of SCH 39304 and rule out experimental error.

Protocol: Broth Microdilution Method (Adapted from CLSI M27/M38)

Prepare Fungal Inoculum:

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar)

and incubate until mature.

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland

standard.

Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum

concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

Prepare Drug Dilutions:

Create a stock solution of SCH 39304 in a suitable solvent (e.g., DMSO).

Perform serial twofold dilutions of SCH 39304 in RPMI 1640 medium in a 96-well

microtiter plate to cover a clinically relevant concentration range.

Inoculation and Incubation:

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug

dilutions.

Include a positive control (no drug) and a negative control (no inoculum).

Incubate the plate at 35°C for 24-48 hours.

Determine MIC:

The MIC is the lowest concentration of SCH 39304 that causes a significant inhibition of

growth (e.g., ~50% reduction in turbidity) compared to the positive control.
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Expected Outcome: If the high MIC is reproducible, proceed to investigate the molecular

mechanisms.

Step 2: Investigate Target Gene Mutations (ERG11 /
cyp51A)
Objective: To identify point mutations or insertions in the ERG11 (cyp51A) gene that could alter

the drug target.

Protocol: Sanger Sequencing of the ERG11 Gene

Genomic DNA Extraction:

Culture the resistant fungal isolate in a suitable broth medium.

Harvest the fungal cells and extract genomic DNA using a commercial fungal DNA

extraction kit or a standard protocol (e.g., enzymatic lysis followed by phenol-chloroform

extraction).

PCR Amplification:

Design primers that flank the entire coding sequence of the ERG11 gene.

Perform PCR using the extracted genomic DNA as a template to amplify the ERG11 gene.

PCR Product Purification:

Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

Sanger Sequencing:

Send the purified PCR product for Sanger sequencing. Use both forward and reverse

primers for complete coverage.

Sequence Analysis:

Align the obtained sequence with the wild-type ERG11 sequence from a susceptible

reference strain.
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Identify any nucleotide changes that result in amino acid substitutions.

Expected Outcome: The presence of non-synonymous mutations in the ERG11 gene of the

resistant isolate, which are absent in susceptible isolates, suggests that target-site alteration is

a likely mechanism of resistance.

Step 3: Analyze Overexpression of Efflux Pumps and
ERG11
Objective: To determine if resistance is due to the overexpression of genes encoding efflux

pumps or the ERG11 target enzyme.

Protocol: Quantitative Real-Time PCR (qPCR)

RNA Extraction and cDNA Synthesis:

Culture both the resistant isolate and a susceptible control strain under standard

conditions. Optionally, expose the cultures to a sub-inhibitory concentration of SCH 39304
to induce gene expression.

Extract total RNA using a suitable method (e.g., Trizol reagent or a commercial kit).

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse

transcriptase kit.

qPCR:

Design qPCR primers for the target genes (ERG11, and key efflux pump genes like CDR1,

CDR2, and MDR1 for Candida species) and a housekeeping gene (e.g., ACT1 or 18S

rRNA) for normalization.

Perform qPCR using the synthesized cDNA, primers, and a suitable qPCR master mix.

Data Analysis:

Calculate the relative expression of the target genes in the resistant isolate compared to

the susceptible control using the ΔΔCt method.
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Expected Outcome: A significant upregulation (e.g., >2-fold increase) in the expression of

ERG11 or efflux pump genes in the resistant isolate points to overexpression as a resistance

mechanism.

Data Summary
The following table summarizes hypothetical MIC data to illustrate expected findings.

Fungal Isolate Strain Type
SCH 39304
MIC (µg/mL)

ERG11
Mutation

CDR1 Gene
Expression
(Fold Change)

Strain A
Susceptible

(Wild-Type)
0.25 None 1.0 (Baseline)

Strain B Resistant 16 Y132H 1.2

Strain C Resistant 8 None 15.5

Strain D Resistant >64 G448S 12.0
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Caption: Mechanism of SCH 39304 action and key modes of fungal resistance.
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Caption: Simplified signaling pathway leading to upregulation of resistance genes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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